1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene is an aromatic compound characterized by the presence of bromine, chlorine, ethoxy, and methoxy substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and etherification. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (EAS) reactions, where the bromine or chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts such as FeBr3 or AlCl3.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of derivatives with different substituents.
Oxidation: Formation of quinones.
Reduction: Formation of anilines.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the formation of intermediates during chemical reactions. The presence of electron-donating and electron-withdrawing groups affects the compound’s stability and reactivity in various pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-chloro-2-methoxybenzene
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 4-Bromo-2-ethoxy-1-methoxybenzene
Comparison: 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C9H10BrClO2 |
---|---|
Molekulargewicht |
265.53 g/mol |
IUPAC-Name |
1-bromo-2-chloro-5-ethoxy-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-3-13-9-4-6(10)7(11)5-8(9)12-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
GLWPBHCBDRYTKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1OC)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.